molecular formula C10H10O3 B1446705 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1369510-57-5

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1446705
CAS RN: 1369510-57-5
M. Wt: 178.18 g/mol
InChI Key: QBQLBBVEKRXFGH-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is also known as 2,3-Dihydro-7-hydroxy-1H-indene-1-carboxylic Acid .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a powder at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results for this specific compound.

Scientific Research Applications

Pharmacology: Anticancer Applications

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential in treating cancer. Indole derivatives, which share a similar structure, have shown promise in targeting cancer cells, microbes, and various disorders . This compound could be part of novel therapeutic agents that inhibit the growth of cancerous cells.

Medicinal Chemistry: HIV Treatment

Research indicates that indole derivatives, akin to 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, have been used in molecular docking studies as anti-HIV agents . The compound’s structure could be key in developing new medications for HIV treatment.

Organic Synthesis: Chemical Intermediate

This compound is valuable in organic synthesis as a chemical intermediate. Its structure is conducive to creating complex molecules, which can be used in synthesizing a variety of pharmacologically active compounds .

Biochemistry: Enzyme Inhibition

In biochemistry, 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid may act as an enzyme inhibitor. It could play a role in studying the metabolic pathways and inhibition mechanisms within cells, providing insights into cellular functions and diseases .

Industrial Applications: Material Science

The compound’s properties make it a candidate for material science applications, particularly in the development of new materials with specific biochemical activities. Its stability and reactivity can be harnessed in creating materials with desired properties .

Environmental Studies: Biodegradation

Environmental studies may explore the biodegradation of 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. Understanding its breakdown process can help assess its environmental impact and develop methods for its safe disposal .

Chemical Synthesis: Lysophosphatidic Acid Receptor Inhibition

The compound has been linked to the synthesis of small molecule inhibitors targeting lysophosphatidic acid receptors. These receptors are involved in various biological processes, and their inhibition can lead to therapeutic applications for diseases like fibrosis .

Biochemical Research: Metabolite Profiling

In biochemical research, this compound could be used for metabolite profiling. It can help identify and quantify metabolites within biological systems, aiding in the understanding of metabolic pathways and their implications in health and disease .

Safety And Hazards

The safety information available indicates that 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQLBBVEKRXFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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